
1,3-Dichlorohexane
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Overview
Description
1,3-Dichlorohexane (C₆H₁₂Cl₂), also termed γ-dichlorohexane, is a positional isomer of dichlorohexane with chlorine atoms attached to the first and third carbon atoms of the hexane chain. It is a halogenated alkane primarily used as a solvent in organic synthesis due to its moderate polarity and ability to dissolve a range of organic compounds. Its reactivity and physical properties are influenced by the spatial separation of chlorine atoms, which distinguishes it from other dichlorohexane isomers .
Preparation Methods
Preparation Methods of 1,3-Dichlorohexane
General Synthetic Approach
The predominant method for synthesizing this compound involves the hydrochlorination of 1,3-hexanediol (a glycol) in the presence of a catalyst and solvent, followed by reflux and phase separation to isolate the product. This method is adapted from general dichloroalkane synthesis protocols, where the diol is converted to the corresponding dichloroalkane by substitution of hydroxyl groups with chlorine atoms using hydrogen chloride (HCl) gas.
Detailed Procedure from Patent CN112341309B
The preparation method disclosed in patent CN112341309B describes a three-step process:
-
- Combine 1,3-hexanediol, ammonium chloride catalyst (1-1.6% relative to glycol), and water as solvent in a 1000 mL reaction vessel equipped with an oil-water separator and condenser.
- Stir and heat the mixture to 50-60 °C.
Introduction of Hydrogen Chloride Gas and Reflux
- Introduce HCl gas into the mixture. Initially, the solution turns milky white, indicating the start of the substitution reaction.
- Continue passing HCl gas while raising the temperature to 100-110 °C.
- Maintain reflux for 3-5 hours. During reflux, phase separation occurs in the oil-water separator: the upper organic layer contains the dichloroalkane product, and the lower aqueous layer recycles back into the reaction vessel.
-
- After completion, separate the upper oil phase to obtain this compound.
- The product is purified by standard methods such as distillation or liquid-liquid extraction.
Reaction Conditions and Catalysts
Parameter | Condition/Value |
---|---|
Starting material | 1,3-Hexanediol |
Catalyst | Ammonium chloride (1-1.6% w/w) |
Solvent | Water |
Temperature | 50-60 °C (initial), then 100-110 °C (reflux) |
Reaction time | 3-5 hours |
HCl gas molar ratio | Approx. 1:2.5 to 1:3 (glycol:HCl) |
Equipment | 1000 mL reaction bottle with oil-water separator and condenser |
Yield and Purity
- Purity of this compound product by High-Performance Liquid Chromatography (HPLC) is typically above 99.5%.
- Yield based on starting glycol is reported to be in the range of 95-97%.
Comparative Analysis with Other Dichloroalkane Syntheses
The method for this compound closely parallels the preparation of other dichloroalkanes such as 1,3-dichloropropane and 1,6-dichlorohexane, where similar reaction conditions and catalysts are used. For example, 1,6-dichlorohexane is prepared by hydrochlorination of 1,6-hexanediol under analogous conditions with comparable yields and purities, confirming the robustness of this approach for mid-chain dichlorides.
Summary Table of Preparation Data for this compound
Step | Details |
---|---|
Starting material | 1,3-Hexanediol |
Catalyst | Ammonium chloride (1-1.6% w/w) |
Solvent | Water |
Temperature | 50-60 °C (mixing), then 100-110 °C (reflux) |
Reaction time | 3-5 hours |
HCl gas molar ratio | 1:2.5 to 1:3 (glycol:HCl) |
Equipment | Reaction vessel with oil-water separator and condenser |
Product isolation | Phase separation, collection of upper organic layer |
Purity (HPLC) | >99.5% |
Yield | 95-97% |
Additional Notes and Perspectives
- The use of ammonium chloride as a catalyst is critical for promoting the substitution reaction efficiently.
- The oil-water separator facilitates continuous removal of the organic phase, improving product purity and reaction efficiency.
- The reaction is typically performed under reflux to maintain temperature and promote complete conversion.
- The method is scalable and suitable for industrial production due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichlorohexane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, resulting in the formation of alcohols.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are employed.
Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products Formed:
Alcohols: Formed through nucleophilic substitution.
Alkenes: Resulting from elimination reactions.
Oxidized Products: Depending on the oxidizing agent used.
Scientific Research Applications
1,3-Dichlorohexane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving the modification of biological molecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dichlorohexane involves its reactivity as an alkyl halide. The chlorine atoms in the compound are highly electronegative, making the carbon-chlorine bonds susceptible to nucleophilic attack. This property allows this compound to participate in various substitution and elimination reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Dichlorohexanes exhibit structural isomerism, with key isomers including 1,2-, 1,3-, 1,4-, and 1,6-dichlorohexane. The position of chlorine atoms significantly impacts their chemical behavior, applications, and interactions. Below is a detailed comparison:
Structural and Physical Properties
Notes:
- Boiling points increase with chlorine separation due to reduced molecular dipole interactions. 1,6-dichlorohexane, with terminal chlorines, has the highest boiling point .
- This compound’s intermediate chlorine spacing offers balanced polarity, making it a versatile solvent .
Market and Industrial Landscape
- 1,6-Dichlorohexane dominates commercial markets, with a projected CAGR of 4.5% (2023–2030) driven by polymer and pharmaceutical demand . Major producers include BASF, Zouping Mingxing Chemical, and Ningbo Inno Pharmchem .
Biological Activity
1,3-Dichlorohexane (C6H12Cl2) is a chlorinated hydrocarbon that has garnered attention due to its potential biological activity and environmental implications. This compound is primarily used in industrial applications, but its interaction with biological systems raises concerns regarding toxicity and ecological impact. This article delves into the biological activity of this compound, examining its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound consists of a hexane backbone with chlorine atoms substituted at the 1 and 3 positions. Its structure can influence its biological interactions, particularly in terms of conformational preferences that affect reactivity.
Table 1: Basic Properties of this compound
Property | Value |
---|---|
Molecular Formula | C6H12Cl2 |
Molecular Weight | 151.02 g/mol |
Boiling Point | 144 °C |
Density | 1.06 g/cm³ |
Solubility in Water | Low (0.5 g/L at 25 °C) |
Toxicological Profile
Research indicates that this compound exhibits moderate toxicity in various biological systems. Its potential toxic effects include:
- Dermal Irritation : Exposure can cause skin irritation.
- Respiratory Effects : Inhalation may lead to respiratory distress.
- Neurotoxicity : Some studies suggest neurotoxic effects in animal models.
The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins. The presence of chlorine atoms enhances its lipophilicity, allowing it to penetrate lipid membranes easily. This can disrupt cellular functions by:
- Altering membrane fluidity.
- Interfering with ion channels.
- Inducing oxidative stress through reactive oxygen species (ROS) production.
Study on Cytotoxicity
A study investigating the cytotoxic effects of this compound on human liver cells (HepG2) demonstrated significant cell death at concentrations above 100 µM. The mechanism was linked to oxidative stress and mitochondrial dysfunction, leading to apoptosis .
Environmental Impact Study
Research conducted on aquatic organisms revealed that exposure to this compound resulted in behavioral changes and decreased survival rates in fish species. The study highlighted the compound's persistence in aquatic environments and potential bioaccumulation.
Table 2: Biological Activity Comparison of Chlorinated Compounds
Compound | Cytotoxicity (IC50) | Neurotoxicity | Environmental Persistence |
---|---|---|---|
This compound | ~100 µM | Moderate | High |
Dichloromethane | ~50 µM | Low | Moderate |
Trichloroethylene | ~30 µM | High | High |
Properties
CAS No. |
56375-88-3 |
---|---|
Molecular Formula |
C6H12Cl2 |
Molecular Weight |
155.06 g/mol |
IUPAC Name |
1,3-dichlorohexane |
InChI |
InChI=1S/C6H12Cl2/c1-2-3-6(8)4-5-7/h6H,2-5H2,1H3 |
InChI Key |
YMVCUGKJZXZKSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCl)Cl |
Origin of Product |
United States |
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